molecular formula C9H7Cl2N3 B11882815 5-allyl-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine

5-allyl-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine

カタログ番号: B11882815
分子量: 228.07 g/mol
InChIキー: JUAZIHNJVOYOTK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Allyl-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine is a halogenated pyrrolopyrimidine derivative with a modified N5 position featuring an allyl substituent. Pyrrolo[3,2-d]pyrimidines are structurally analogous to purine nucleobases, enabling interactions with enzymes and receptors involved in nucleic acid metabolism and signaling pathways. The parent compound, 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine (compound 5), has a molecular weight of 188.01 g/mol (C₆H₃Cl₂N₃) and exhibits moderate cytotoxicity (CC₅₀ = 6.0 µM in L1210 leukemia cells) . Substitutions at the N5 position, such as allyl groups, aim to enhance metabolic stability and antiproliferative activity while reducing toxicity .

Structure

3D Structure

Interactive Chemical Structure Model





特性

分子式

C9H7Cl2N3

分子量

228.07 g/mol

IUPAC名

2,4-dichloro-5-prop-2-enylpyrrolo[3,2-d]pyrimidine

InChI

InChI=1S/C9H7Cl2N3/c1-2-4-14-5-3-6-7(14)8(10)13-9(11)12-6/h2-3,5H,1,4H2

InChIキー

JUAZIHNJVOYOTK-UHFFFAOYSA-N

正規SMILES

C=CCN1C=CC2=C1C(=NC(=N2)Cl)Cl

製品の起源

United States

準備方法

Phosphorus Oxychloride (POCl₃) Mediated Chlorination

A suspension of pyrrolo[3,2-d]pyrimidin-2,4(3H,5H)-dione in excess POCl₃ is heated to 120°C for 6 hours, yielding a homogeneous solution. After cooling, excess POCl₃ is removed under reduced pressure, and the residue is neutralized with cold ammonium hydroxide (pH 8). The precipitate is collected, washed, and dried to afford the dichlorinated product in 70% yield .

Key Reaction Parameters:

  • Temperature : 120°C

  • Reaction Time : 6 hours

  • Workup : Neutralization with NH₄OH followed by aqueous washing

Phenylphosphonic Dichloride as Chlorinating Agent

Phenylphosphonic dichloride offers an alternative route under milder conditions. The dihydroxy precursor is treated with phenylphosphonic dichloride at 170–175°C for 5 hours. The crude product is extracted with ethyl acetate, washed with NaHCO₃, and purified via column chromatography (hexanes/EtOAc), achieving 60% yield .

Comparative Analysis:

ParameterPOCl₃ MethodPhenylphosphonic Dichloride Method
Yield70%60%
Temperature120°C170–175°C
PurificationPrecipitationColumn Chromatography
ScalabilityHighModerate

The introduction of the allyl group to 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine involves nucleophilic alkylation. While specific protocols for the allyl derivative are not explicitly detailed in the provided sources, analogous procedures for 5-methyl and 5-ethyl analogs (e.g., CAS 129872-82-8, 63200-54-4) suggest the following optimized conditions:

Alkylation with Allyl Bromide

  • Deprotonation : The 5-position hydrogen is abstracted using a strong base (e.g., NaH or LDA) in anhydrous THF at 0°C under inert atmosphere.

  • Electrophilic Attack : Allyl bromide is added dropwise, and the reaction is stirred at room temperature for 12–24 hours.

  • Workup : The mixture is quenched with ice-water, extracted with dichloromethane, and purified via silica gel chromatography.

Hypothesized Reaction Conditions:

  • Base : Sodium hydride (NaH, 1.2 equiv)

  • Solvent : Tetrahydrofuran (THF)

  • Temperature : 0°C → room temperature

  • Reaction Time : 12–24 hours

  • Expected Yield : 50–65% (based on analogous alkylations)

Challenges and Optimization Strategies

Regioselectivity in Alkylation

The 5-position’s reactivity is influenced by the electron-withdrawing chlorine atoms at positions 2 and 4, which activate the 5-hydrogen for deprotonation. Competing reactions at other positions are mitigated by:

  • Controlled Stoichiometry : Limiting allyl bromide to 1.1 equiv reduces over-alkylation.

  • Low Temperatures : Slow addition at 0°C suppresses side reactions.

Purification Challenges

The polar nature of the product necessitates chromatographic separation using gradient elution (hexanes:EtOAc 9:1 → 3:1) . Recrystallization from methanol/acetone mixtures may further enhance purity.

化学反応の分析

科学研究における用途

5-アリル-2,4-ジクロロ-5H-ピロロ[3,2-d]ピリミジンは、いくつかの科学研究で利用されており、これには以下が含まれます。

科学的研究の応用

Inhibition of Tropomyosin-related Kinases (Trk)

Research indicates that derivatives of pyrrolo[3,2-d]pyrimidine, including 5-allyl-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine, act as inhibitors of tropomyosin-related kinases (Trk). These kinases are crucial in mediating cellular responses to neurotrophins and are implicated in various conditions such as cancer and pain management. Inhibiting Trk can potentially lead to therapeutic strategies for treating tumors and neuropathic pain .

Anti-fibrotic Activity

Recent studies have highlighted the anti-fibrotic properties of pyrimidine derivatives. Compounds similar to this compound have shown promising results in inhibiting collagen production in hepatic stellate cells, suggesting potential applications in treating liver fibrosis . The efficacy of these compounds was evaluated using assays such as Picro-Sirius red staining and hydroxyproline assays.

Synthesis and Derivative Development

The synthesis of this compound involves multi-step reactions that can yield various derivatives with altered biological activities. The ability to modify the substituents on the pyrrolo-pyrimidine core allows for the exploration of structure-activity relationships (SAR) that can enhance potency and selectivity against specific targets.

Case Study 1: Trk Inhibition

In a study involving the synthesis of novel pyrrolo[3,2-d]pyrimidine derivatives, compounds were tested for their ability to inhibit Trk activity. Results demonstrated that certain derivatives exhibited IC50 values significantly lower than those of existing treatments for pain and cancer . This highlights the potential for developing new therapeutic agents based on this scaffold.

Case Study 2: Anti-fibrotic Evaluation

A series of experiments assessed the anti-fibrotic activity of derivatives related to this compound. The compounds were tested against immortalized rat hepatic stellate cells (HSC-T6), revealing that some showed better anti-fibrotic effects than established drugs like Pirfenidone . These findings support further investigation into the clinical relevance of these compounds.

Data Table: Summary of Biological Activities

Compound NameTargetActivity TypeIC50 Value (μM)Reference
This compoundTropomyosin-related kinase (Trk)Inhibition< 50
Pyrimidine derivative 12mCollagen productionAnti-fibrotic45.69
Pyrimidine derivative 12qCollagen productionAnti-fibrotic45.81

作用機序

類似化合物の比較

類似化合物

独自性

5-アリル-2,4-ジクロロ-5H-ピロロ[3,2-d]ピリミジンは、アリル基と2つの塩素原子の両方が存在することが特徴であり、これらは異なる化学反応性と生物活性を付与します。 この官能基の組み合わせにより、さまざまな化学修飾と潜在的な治療用途が可能になります.

類似化合物との比較

Pyrrolo[3,2-d]Pyrimidines vs. Thieno[3,2-d]Pyrimidines

Replacing the pyrrole ring with a thiophene ring generates thieno[3,2-d]pyrimidines. This structural change significantly impacts cytotoxicity and toxicity:

  • 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine : CC₅₀ = 6.0 µM in L1210 cells .
  • 2,4-Dichlorothieno[3,2-d]pyrimidine: CC₅₀ = 0.32 µM in L1210 cells, indicating ~18-fold higher potency but greater cellular toxicity .

The pyrrolopyrimidine scaffold is prioritized for drug development due to its lower toxicity profile despite reduced potency compared to thienopyrimidines .

N5-Substituted Pyrrolo[3,2-d]Pyrimidines

N5 substitutions improve antiproliferative activity:

Compound N5 Substituent EC₅₀ (CCRF-CEM Cells) Improvement vs. Parent
5 None (Parent) 25 ± 2 µM Baseline
7 Unspecified ~3.6 µM ~7-fold
10 Unspecified 3.3 ± 1.2 µM ~7.6-fold
14 Unspecified ~3.6 µM ~7-fold

N5 modifications, such as allyl groups, likely enhance bioavailability and electron affinity, facilitating interactions with target enzymes like kinases or tubulin .

Halogenated and Functionalized Derivatives

  • 7-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine (6) : Bromination at position 7 alters electronic properties but retains core activity .
  • 2,4-Dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine (7) : Iodination may improve halogen bonding but reduce metabolic stability .
  • 4-Chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-amine : Aryl substituents enhance target selectivity but may increase molecular weight and reduce solubility .

Pyrrolo[2,3-d]Pyrimidine Isomers

Pyrrolo[2,3-d]pyrimidines (e.g., 5-chloro-2-methyl derivatives) exhibit distinct biological profiles due to altered ring fusion:

  • 2-Chloro-5-fluoro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine : Fluorine and methyl groups improve blood-brain barrier penetration but may reduce kinase affinity .
  • 5-[(2-Amino-4-oxo-pyrrolo[2,3-d]pyrimidin-6-yl)methyl]thiophene-2-carboxylic acid: Carboxylic acid derivatives show enhanced solubility but lower cell permeability .

Key Findings and Trends

Structural Flexibility : Substitutions at N5 (e.g., allyl, hydroxyalkyl) optimize metabolic stability and activity .

Halogen Effects : Chlorine at positions 2 and 4 is critical for base-pair mimicry, while bromine/iodine at position 7 modulates electronic properties .

Toxicity vs. Potency: Thienopyrimidines are more potent but toxic, whereas pyrrolopyrimidines balance efficacy and safety .

Isomeric Differences : Pyrrolo[3,2-d]pyrimidines generally show better kinase inhibition than [2,3-d] isomers due to spatial alignment with ATP-binding pockets .

生物活性

5-Allyl-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly as an antitumor agent. This article reviews the compound's biological activity, focusing on its mechanisms of action, applications in pharmaceutical development, and relevant research findings.

  • Molecular Formula : C9H7Cl2N3
  • Molar Mass : 228.08 g/mol
  • CAS Number : 1375303-26-6

Research indicates that this compound exhibits its biological effects primarily through the inhibition of key metabolic pathways involved in cellular proliferation and survival.

  • Inhibition of Folate Pathways : The compound has been shown to act as an antifolate by inhibiting enzymes such as GARFTase (Glycinamide Ribonucleotide Formyltransferase) and AICARFTase (Aminoimidazole Carboxamide Ribonucleotide Formyltransferase), which are crucial for de novo purine nucleotide biosynthesis. This dual inhibition leads to ATP depletion and subsequent apoptosis in cancer cells expressing folate receptors .
  • Targeting Tumor Cells : Studies have demonstrated that compounds similar to this compound can selectively induce cytotoxicity in tumor cells while sparing normal cells. This selectivity is attributed to the differential expression of folate receptors on tumor cells .

Applications in Pharmaceutical Development

The compound serves as a key intermediate in the synthesis of various pharmaceuticals aimed at treating cancers and other diseases. Its applications include:

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityMechanism of ActionNotes
AntitumorInhibition of GARFTase and AICARFTaseInduces apoptosis in FRα-expressing cells
AntiviralPotential inhibition of viral replicationRequires further investigation
Enzyme InhibitionTargets metabolic pathways in tumor cellsEffective against various cancer types

Notable Research Findings

  • Antifolate Mechanism : A study highlighted that the compound's ability to inhibit folate receptor-mediated uptake results in S-phase accumulation and apoptosis in cancer cell lines .
  • Selectivity for Tumor Cells : The selectivity towards tumor cells has been emphasized in studies that demonstrate reduced toxicity to normal cells while effectively targeting cancerous tissues .

Q & A

How can reaction conditions be optimized for synthesizing 5-allyl-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine?

Category : Basic
Answer :
Optimization requires systematic adjustment of temperature, solvent choice, and reaction time. For example:

  • Temperature : Higher temperatures (80–100°C) may accelerate nucleophilic substitution but risk side reactions (e.g., decomposition of chlorinated intermediates) .
  • Solvent : Polar aprotic solvents like DMF enhance solubility of halogenated precursors, while methanol facilitates nucleophilic displacement .
  • Catalysts : Use of mild bases (e.g., sodium hydroxide) improves yield by minimizing hydrolysis of sensitive intermediates .
  • Validation : Monitor reaction progress via TLC (Rf values) and confirm purity by HPLC or melting point analysis .

What analytical methods are most reliable for structural confirmation of pyrrolo[3,2-d]pyrimidine derivatives?

Category : Basic
Answer :
A multi-technique approach is critical:

  • X-ray crystallography : Resolves bond angles and stereochemistry (e.g., disorder in chlorophenyl substituents) .
  • NMR spectroscopy :
    • 1^1H NMR : Signals at δ 6.4–7.9 ppm confirm aromatic protons in the pyrrolo-pyrimidine core .
    • 13^{13}C NMR : Peaks near 150–160 ppm indicate sp² carbons adjacent to chlorine atoms .
  • Mass spectrometry : HRMS (high-resolution) validates molecular ion peaks (e.g., [M+H]+^+ for C9_9H8_8Cl2_2N4_4) .
  • Elemental analysis : Match calculated vs. observed C/H/N ratios (±0.4% tolerance) .

How can researchers resolve contradictions in yield data across synthetic routes?

Category : Advanced
Answer :
Discrepancies often arise from competing reaction pathways or intermediate instability. Strategies include:

  • Mechanistic studies : Use kinetic experiments (e.g., varying reagent stoichiometry) to identify rate-limiting steps. For example, excess ammonium acetate in methanol suppresses byproduct formation during cyclization .
  • Intermediate trapping : Isolate and characterize transient species (e.g., chlorinated intermediates) via LC-MS .
  • Computational modeling : DFT calculations predict thermodynamic favorability of allylation vs. competing alkylation pathways .
  • Reproducibility : Standardize purification protocols (e.g., column chromatography with silica gel vs. recrystallization from ethanol-DMF) .

What strategies enhance bioactivity through structural modifications of the pyrrolo[3,2-d]pyrimidine core?

Category : Advanced
Answer :
Key modifications include:

  • Halogen substitution : Introducing bromine or iodine at the 7-position improves binding affinity to kinase targets (e.g., EGFR) .
  • Allyl group functionalization : Converting the allyl moiety to a carboxylate (e.g., via ozonolysis) enhances water solubility for in vitro assays .
  • Heterocyclic fusion : Attaching thiophene or pyrano rings modulates electron density, improving intercalation with DNA .
  • Biological validation : Screen derivatives using ATPase inhibition assays (IC50_{50} values) or cellular cytotoxicity models (e.g., HeLa cells) .

How should chlorinated intermediates be handled to prevent degradation during synthesis?

Category : Basic
Answer :

  • Storage : Keep intermediates under inert gas (N2_2 or Ar) at –20°C to avoid hydrolysis .
  • Workup : Quench reactions with ice-cold water to precipitate chlorinated products and minimize side reactions .
  • Stabilizers : Add molecular sieves or anhydrous MgSO4_4 to absorb trace moisture during reflux .
  • Monitoring : Use FTIR to detect C-Cl stretching vibrations (550–600 cm1^{-1}) and confirm integrity .

What computational tools aid in predicting reactivity and regioselectivity of pyrrolo[3,2-d]pyrimidine derivatives?

Category : Advanced
Answer :

  • Molecular docking : Software like AutoDock Vina predicts binding modes to biological targets (e.g., kinases) .
  • Reactivity indices : Fukui functions (calculated via Gaussian) identify electrophilic/nucleophilic sites for allylation or halogenation .
  • Solvent effects : COSMO-RS models simulate solvent interactions to optimize reaction media (e.g., DMF vs. acetonitrile) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。